molecular formula C24H25ClN6O2S B14107573 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B14107573
M. Wt: 497.0 g/mol
InChI Key: DPCIVJRRXNBREB-UHFFFAOYSA-N
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a chlorophenyl group, linked to an imidazoquinazoline moiety through an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Linking with Ethyl Chain: The intermediate is then reacted with an ethylating agent to introduce the ethyl chain.

    Formation of Imidazoquinazoline Moiety: The final step involves the cyclization of the ethylated intermediate with appropriate reagents to form the imidazoquinazoline ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Pharmacology: The compound is investigated for its effects on biological systems, including its potential as a drug candidate.

    Biochemistry: Research focuses on its interactions with biomolecules and its role in biochemical pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Properties

Molecular Formula

C24H25ClN6O2S

Molecular Weight

497.0 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C24H25ClN6O2S/c25-16-4-3-5-17(14-16)30-12-10-29(11-13-30)9-8-26-21(32)15-20-23(33)31-22(27-20)18-6-1-2-7-19(18)28-24(31)34/h1-7,14,20,27H,8-13,15H2,(H,26,32)

InChI Key

DPCIVJRRXNBREB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)C5=CC(=CC=C5)Cl

Origin of Product

United States

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